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Compound of Interest

Compound Name: DLRIE

Cat. No.: B12398742

Technical Support Center: Deep Reactive-lon
Etching

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers, scientists, and drug development professionals minimize mask
undercut during deep reactive-ion etching (DRIE) experiments.

Troubleshooting Guide: Minimizing Mask Undercut

This guide provides solutions to common problems encountered during DRIE processes that
can lead to mask undercut.
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Problem

Potential Cause

Recommended Solution

Excessive lateral etching

directly under the mask edge.

Improper Mask Material
Selection: The mask material's
charge properties can
significantly influence the
passivation step in the Bosch

process.[1][2]

For Bosch processes, consider
using a silicon dioxide (SiOz2)
mask, which has been shown
to result in the least amount of
undercut.[1] Avoid using silicon
nitride (SiNx) masks, as they
tend to cause the largest
undercut in the Bosch process.
[1] For cryogenic etching, hard
masks like silicon dioxide or

metals are often preferred.

Suboptimal Bosch Process
Parameters: The balance
between the etching and
passivation steps is critical. An
overly aggressive etch step or
insufficient passivation can

lead to increased undercut.[1]

Reduce the duration of the SFe
etching step and/or increase
the duration of the CaFs
passivation step. Shortened
process times for both steps
can lead to smaller scallops

and less undercut.[1]

High Chamber Pressure:
Increased chamber pressure
can lead to more isotropic
etching profiles and

consequently, larger undercut.

[1]

Decrease the chamber
pressure to promote a more

directional etch.

Excessive RF Bias Power:
While counterintuitive, very
high RF bias power can
sometimes contribute to
undercut by increasing ion
scattering off the mask
sidewalls. Conversely,
insufficient bias power may not
effectively remove the

passivation layer at the bottom

Optimize the RF bias power. It
has been reported that a
higher bias power can lead to
less undercut due to more
directional ion bombardment.
[3] However, this needs to be
balanced to avoid other

etching issues.
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of the feature, leading to other

issues.

Noticeable "scalloping" or
waviness on the sidewalls

leading to undercut.

Bosch Process Cycle Times:
The alternating nature of the
Bosch process inherently

creates scallops. Long cycle

times accentuate this effect.

Decrease the cycle time for
both the etching and
passivation steps. This will
result in smaller, more frequent
scallops, leading to a smoother
sidewall and reduced

undercut.[1]

Inconsistent undercut across
the wafer or between different

features.

Loading Effect: Variations in
the density of features across
the wafer can lead to localized
differences in plasma

chemistry and etch rates.

Adjust process parameters to
be less sensitive to loading
effects. This may involve
optimizing gas flow rates and
power settings. For cryogenic
DRIE, be aware that pattern
loading can affect the etch

rate.

Mask material eroding or
breaking down during the etch

process.

Poor Mask Selectivity: The
chosen mask material may not
be robust enough for the etch

chemistry and duration.

Select a mask material with
high selectivity to the silicon
etch. Hard masks like silicon
dioxide and metals generally
offer higher selectivity than
photoresists.[4] Ensure the
mask thickness is sufficient for
the intended etch depth.

Frequently Asked Questions (FAQs)

Q1: What is mask undercut in DRIE?

Al: Mask undercut is a non-ideal effect in deep reactive-ion etching where the etching process

proceeds laterally underneath the protective mask layer. This results in a final feature that is

wider at the top, just below the mask, than the intended dimensions defined by the mask

opening.
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Q2: How does the Bosch process contribute to mask undercut?

A2: The Bosch process consists of alternating steps of isotropic etching with sulfur hexafluoride
(SFe) and passivation with a fluorocarbon polymer like octafluorocyclobutane (CaFs).[1]
Undercut can occur if the isotropic etch step attacks the sidewall under the mask before it is
adequately protected by the passivation layer. The balance between these two steps is crucial
for minimizing undercut.

Q3: What is the role of mask material in minimizing undercut?

A3: The choice of mask material can have a significant impact on undercut, particularly in the
Bosch process.[1] This is attributed to the electrical charge of the mask material, which can
influence the deposition of the passivation layer.[2] In the Bosch process, silicon dioxide (SiO2)
masks have been found to produce the smallest undercut, while silicon nitride (SiNx) masks
result in the largest.[1]

Q4: Can RF power be adjusted to control undercut?

A4: Yes, RF power is a critical parameter. A higher RF bias power generally leads to more
directional ion bombardment, which can help in reducing undercut by preferentially etching the
bottom surface over the sidewalls.[3] However, the optimal RF power will depend on the
specific process and reactor.

Q5: How does chamber pressure affect mask undercut?

A5: Higher chamber pressure generally leads to a larger undercut.[1] This is because
increased pressure reduces the mean free path of ions and radicals, leading to more scattering
and a less directional, more isotropic etch profile.

Q6: What is cryogenic DRIE and how does it help with undercut?

A6: Cryogenic DRIE is an alternative to the Bosch process where the substrate is cooled to
very low temperatures (e.g., -110°C). At these temperatures, a passivation layer of SiOxFy is
formed from the etch gases (SFe and O2z), which protects the sidewalls from lateral etching.
This can produce very smooth sidewalls with minimal undercut.

Q7: How can | measure the amount of undercut?

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.mdpi.com/2072-666X/14/2/306
https://www.mdpi.com/2072-666X/14/2/306
https://pmc.ncbi.nlm.nih.gov/articles/PMC9966973/
https://www.mdpi.com/2072-666X/14/2/306
https://www.researchgate.net/publication/338495704_Effects_of_mask_material_conductivity_on_lateral_undercut_etching_in_silicon_nano-pillar_fabrication
https://www.mdpi.com/2072-666X/14/2/306
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

bleshooti imizati
BENGHE OO ety i

A7: Undercut is typically measured by cross-sectioning the etched feature and analyzing it with
a scanning electron microscope (SEM). The lateral distance etched under the mask on each

side of the feature is the undercut.

Data Presentation: Influence of Process Parameters
on Mask Undercut

While extensive quantitative data is highly dependent on the specific DRIE system and process
recipe, the following table summarizes the general trends observed when key parameters are
varied to minimize mask undercut.
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Parameter

Effect on Mask ]
Change Rationale
Undercut

Mask Material

The negative charge
in SiO2 masks is
thought to attract

. . positive ions (CFx*)
Switch from SiNx to

SiO2 (Bosch Process)

Decrease that are crucial for
depositing the
protective passivation
layer, leading to better

sidewall protection.[2]

Bosch Process
Etch/Passivation

Cycle Time

Shorter cycles create

smaller, more frequent

scallops, resulting in a
Decrease Decrease _

smoother sidewall and

less pronounced

undercut.[1]

Chamber Pressure

Lower pressure
increases the mean
free path of ions,
Decrease Decrease leading to more
directional etching and
reduced lateral attack

on the sidewalls.[1]

RF Bias Power

Higher bias power
enhances the
directionality of ion
bombardment, which
o helps to preferentially
Increase (within
. Decrease remove the

optimal range) o
passivation layer at
the bottom of the
trench while leaving
the sidewalls

protected.[3]
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A lower flow of the
etchant gas reduces

the isotropic etching
SFe Flow Rate (Bosch

Decrease Decrease component, thereby
Process Etch Step)

minimizing lateral
etching under the

mask.

A higher flow of the
passivation gas leads

to a thicker or more

CaFs Flow Rate robust protective
(Bosch Process Increase Decrease polymer layer on the
Passivation Step) sidewalls, preventing

the etchant from
attacking the silicon

laterally.

Experimental Protocols
Protocol 1: Bosch Process Optimization for Minimal
Undercut

Objective: To systematically vary key Bosch process parameters to identify a recipe that
minimizes mask undercut for a specific feature geometry.

Methodology:

o Substrate Preparation: Prepare a series of silicon wafers with the desired mask material
(e.g., 1 um of PECVD SiO3) patterned with the features of interest.

o Baseline Process: Begin with a standard Bosch process recipe. A representative starting
point could be:

o Etch Step:

» SFs Flow Rate: 130 sccm
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RF Platen Power: 12 W

ICP Coil Power: 800 W

Pressure: 20 mTorr

Time: 5 seconds

o Passivation Step:

CaFs Flow Rate: 85 sccm

RF Platen Power: 0 W

ICP Coil Power: 800 W

Pressure: 15 mTorr

Time: 3 seconds

o Parameter Variation: Create a design of experiments (DOE) where individual parameters are
varied one at a time, while others are held constant. Suggested variations include:

o RF Platen Power (Etch Step): Test values from 8 W to 20 W in 2 W increments.

o Pressure (Etch and Passivation Steps): Test pressures from 10 mTorr to 30 mTorr in 5
mTorr increments.

o Gas Flow Rates: Vary the SFe/CaFs flow rate ratio. For example, keep the total flow
constant while adjusting the ratio.

o Cycle Times: Vary the etch and passivation step times, for instance, from 2 seconds to 8
seconds.

o Etching: Process each wafer with the different recipes for a fixed total time or to a target etch
depth.

e Analysis:
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o Cleave each wafer through the test features.

o Use a scanning electron microscope (SEM) to image the cross-section of the etched
features.

o Measure the lateral undercut from the edge of the mask to the widest point of the etched
feature just below the mask.

o Record the etch depth and calculate the aspect ratio.

o Tabulate the results to identify the process parameters that yield the minimum undercut for
the desired etch depth.

Protocol 2: Quantification of Mask Undercut

Objective: To accurately measure the extent of mask undercut on a DRIE-processed sample.
Methodology:
o Sample Preparation: Select the wafer that has undergone the DRIE process.

» Cleaving: Carefully cleave the wafer across the center of the features to be measured. This
can be done by scribing the backside of the wafer with a diamond or carbide scribe and
gently applying pressure.

e SEM Imaging:

[e]

Mount the cleaved sample on an SEM stub, ensuring the cross-section is perpendicular to
the electron beam.

[e]

Coat the sample with a thin conductive layer (e.g., gold or carbon) if it is not sufficiently
conductive, to prevent charging.

[e]

Load the sample into the SEM.

Locate the cross-sectioned features of interest.

o
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o Adjust magnification and focus to obtain a clear image of the mask, the silicon sidewall,
and the undercut region. A magnification of 10,000x to 50,000x is typically required.

¢ Measurement:

o Use the measurement software of the SEM to draw a vertical line from the edge of the
mask down to the bottom of the feature.

o Draw a horizontal line from this vertical line to the point of maximum lateral etch under the
mask. The length of this horizontal line is the undercut.

o Repeat the measurement at several points along the feature and on multiple features to
obtain an average value and standard deviation.

Visualizations
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Troubleshooting Workflow for Mask Undercut

Excessive Mask Undercut Observed

Change to a more suitable mask material (e.g., SiO2)

Decrease etch step time / Increase passivation time

Reduce chamber pressure

Adjust RF bias power Yes

Mask Undercut Minimized

Click to download full resolution via product page

Caption: Troubleshooting workflow for diagnosing and minimizing mask undercut.
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Relationship between DRIE Parameters and Mask Undercut

Process Parameters Chamber Pressure RF Bias Power Etchant Gas Flow (SF6) Passivation Gas Flow (C4F8) Bosch Cycle Time

Mask Material (Charge)

eeeeeeee e al (e.g., Si02

Mask Undercut

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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